molecular formula C19H23N3O4S B5326302 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5326302
M. Wt: 389.5 g/mol
InChI Key: IUHRDRJYGLOALC-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Sulfonylation: The piperazine core is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Carboxamidation: The final step involves the reaction of the sulfonylated piperazine with 2-ethoxyphenyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Sulfides or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)piperazine-1-carboxamide: Lacks the ethoxyphenyl group.

    N-(2-ethoxyphenyl)piperazine-1-carboxamide: Lacks the benzenesulfonyl group.

    4-(benzenesulfonyl)-N-phenylpiperazine-1-carboxamide: Lacks the ethoxy group.

Uniqueness

4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the benzenesulfonyl and 2-ethoxyphenyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-2-26-18-11-7-6-10-17(18)20-19(23)21-12-14-22(15-13-21)27(24,25)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHRDRJYGLOALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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